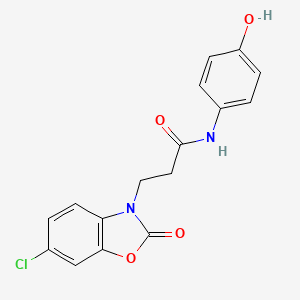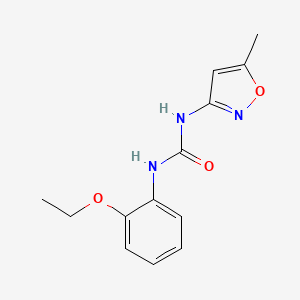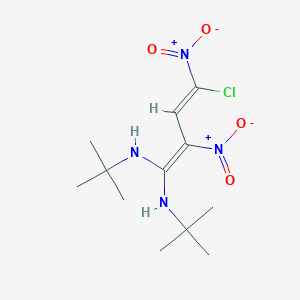
3-(6-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(4-hydroxyphenyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(6-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(4-hydroxyphenyl)propanamide, also known as CHBP, is a synthetic compound that has gained attention in scientific research due to its potential biological activities. CHBP has been found to exhibit anti-inflammatory and anti-cancer properties, making it a promising candidate for drug development.
Mécanisme D'action
The mechanism of action of 3-(6-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(4-hydroxyphenyl)propanamide is not fully understood, but it is believed to work through multiple pathways. In cancer cells, this compound has been found to induce apoptosis by activating the caspase-3 pathway and inhibiting the PI3K/Akt/mTOR pathway. In macrophages, this compound has been found to inhibit the NF-κB signaling pathway, which is involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In addition to its anti-inflammatory and anti-cancer properties, this compound has been found to inhibit the activity of matrix metalloproteinases, which are involved in tissue remodeling and cancer progression. This compound has also been found to reduce the expression of vascular endothelial growth factor, which is involved in angiogenesis and tumor growth.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-(6-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(4-hydroxyphenyl)propanamide in lab experiments is its relatively low toxicity compared to other anti-cancer compounds. However, this compound is not very soluble in water, which can make it difficult to administer in vivo. Additionally, the mechanism of action of this compound is not fully understood, which can make it challenging to interpret experimental results.
Orientations Futures
There are several future directions for 3-(6-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(4-hydroxyphenyl)propanamide research. One area of interest is the development of more efficient synthesis methods to improve the yield and purity of this compound. Another area of research is the investigation of the potential use of this compound in combination with other anti-cancer or anti-inflammatory agents. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.
Méthodes De Synthèse
The synthesis of 3-(6-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(4-hydroxyphenyl)propanamide involves the reaction of 4-hydroxyphenylpropanoic acid with 2-amino-5-chlorobenzoxazole in the presence of thionyl chloride. The resulting intermediate is then reacted with N-hydroxysuccinimide and N,N'-dicyclohexylcarbodiimide to yield the final product, this compound.
Applications De Recherche Scientifique
3-(6-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(4-hydroxyphenyl)propanamide has been studied for its potential use in treating various diseases, including cancer and inflammation. In a study conducted by Li et al. (2019), this compound was found to inhibit the growth of liver cancer cells by inducing apoptosis and inhibiting cell proliferation. Another study by Zhang et al. (2019) demonstrated that this compound has anti-inflammatory effects by reducing the production of pro-inflammatory cytokines in macrophages.
Propriétés
IUPAC Name |
3-(6-chloro-2-oxo-1,3-benzoxazol-3-yl)-N-(4-hydroxyphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O4/c17-10-1-6-13-14(9-10)23-16(22)19(13)8-7-15(21)18-11-2-4-12(20)5-3-11/h1-6,9,20H,7-8H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOBPONWGZJHNCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CCN2C3=C(C=C(C=C3)Cl)OC2=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>49.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49725390 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-(4-fluorobenzyl)-N-[(1R)-2-hydroxy-1-phenylethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5356551.png)
![{[5-(4-chlorophenyl)-2-furyl]methyl}(3-pyridinylmethyl)amine hydrochloride](/img/structure/B5356555.png)
![methyl 5-[2-(3,4-dichlorophenyl)morpholin-4-yl]pentanoate](/img/structure/B5356562.png)
![(4aS*,8aR*)-1-[2-(1H-imidazol-4-yl)ethyl]-6-[(4-methyl-1,3-oxazol-5-yl)carbonyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5356566.png)
![N-[3-(4-chlorophenyl)-2-(2-furoylamino)acryloyl]methionine](/img/structure/B5356579.png)
![N-[4-(allyloxy)phenyl]-4-methylbenzenesulfonamide](/img/structure/B5356580.png)

![(3R*,4R*)-1-[6-isopropyl-2-(trifluoromethyl)-4-pyrimidinyl]-4-(4-morpholinyl)-3-piperidinol](/img/structure/B5356608.png)
![2-{[3-(1H-1,2,4-triazol-1-yl)-1-adamantyl]carbonyl}-2,7-diazaspiro[4.5]decane hydrochloride](/img/structure/B5356616.png)
![N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-(4-propyl-1-piperazinyl)acetamide](/img/structure/B5356624.png)

![2-(2-furyl)-N-methyl-2-oxo-N-[3-(1H-pyrazol-1-yl)benzyl]acetamide](/img/structure/B5356640.png)
![2-(1H-benzimidazol-2-yl)-3-{3-ethoxy-4-[(4-methylbenzyl)oxy]phenyl}acrylonitrile](/img/structure/B5356647.png)

